molecular formula C16H16N2O5S B410863 N-{3-nitrophenyl}-4-methyl-N-(2-oxiranylmethyl)benzenesulfonamide

N-{3-nitrophenyl}-4-methyl-N-(2-oxiranylmethyl)benzenesulfonamide

Cat. No.: B410863
M. Wt: 348.4g/mol
InChI Key: PSQBUHRHDMHWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-nitrophenyl}-4-methyl-N-(2-oxiranylmethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a nitro group, and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-nitrophenyl}-4-methyl-N-(2-oxiranylmethyl)benzenesulfonamide typically involves multiple steps. One common route includes the following steps:

    Sulfonation: The addition of a sulfonamide group to the benzene ring.

    Oxirane Ring Formation: The formation of an oxirane ring through an epoxidation reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can optimize reaction conditions and improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-{3-nitrophenyl}-4-methyl-N-(2-oxiranylmethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biological Studies: It can be used to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of N-{3-nitrophenyl}-4-methyl-N-(2-oxiranylmethyl)benzenesulfonamide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins. The oxirane ring can also participate in nucleophilic attacks, leading to the formation of covalent bonds with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(4-nitrophenyl)-benzenesulfonamide
  • N-(3-nitrophenyl)-benzenesulfonamide
  • 4-Methyl-N-(3-nitrophenyl)-benzenesulfonamide

Uniqueness

N-{3-nitrophenyl}-4-methyl-N-(2-oxiranylmethyl)benzenesulfonamide is unique due to the presence of both a nitro group and an oxirane ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C16H16N2O5S

Molecular Weight

348.4g/mol

IUPAC Name

4-methyl-N-(3-nitrophenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C16H16N2O5S/c1-12-5-7-16(8-6-12)24(21,22)17(10-15-11-23-15)13-3-2-4-14(9-13)18(19)20/h2-9,15H,10-11H2,1H3

InChI Key

PSQBUHRHDMHWIV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2CO2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2CO2)C3=CC(=CC=C3)[N+](=O)[O-]

solubility

43.9 [ug/mL]

Origin of Product

United States

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